N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
Properties
IUPAC Name |
N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNZOHATZVRZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Ring
The pyrrolidine core is synthesized from 3-pyrrolidinone through reduction using sodium borohydride (NaBH₄) in ethanol, yielding 3-pyrrolidinol. This step ensures a hydroxyl group at the 3-position for subsequent functionalization.
Introduction of the Hydroxyethyl Group
Ethylene oxide reacts with 3-pyrrolidinol under basic conditions (e.g., K₂CO₃ in THF) to form 1-(2-hydroxyethyl)pyrrolidin-3-ol. The reaction proceeds via nucleophilic attack at the less substituted carbon of ethylene oxide, achieving >85% yield.
N-Methyl Acetylation
The secondary amine is acetylated using acetic anhydride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step selectively modifies the amine while preserving the hydroxyethyl group:
Stereochemical Considerations
The target compound’s (R)-configuration at the 3-position is critical for biological activity. Two methods ensure stereocontrol:
Chiral Pool Synthesis
Using enantiomerically pure (3R)-hydroxypyrrolidine as a starting material avoids racemization. This approach, described in patent WO2009125426A2, achieves >99% enantiomeric excess (ee).
Mitsunobu Reaction for Inversion
When starting with the (S)-isomer, a Mitsunobu reaction with benzoic acid and DEAD inverts the configuration to (R). Subsequent hydrolysis with lithium hydroxide in methanol recovers the alcohol:
Reaction Optimization and Conditions
Solvent and Temperature Effects
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Halogenation : Thionyl chloride in methylene chloride at 35–50°C maximizes yield (92%) while minimizing side reactions.
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Acetylation : DCM at 0°C prevents over-acetylation of the hydroxyethyl group.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
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¹H NMR : Key peaks include δ 1.45–1.55 (pyrrolidine CH₂), δ 3.25 (N–CH₃), and δ 4.10 (HO–CH₂).
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Mass spectrometry : Molecular ion peak at m/z 186.25 confirms the molecular formula C₉H₁₈N₂O₂.
Industrial-Scale Synthesis
Patent WO2009125426A2 outlines a scalable process:
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Continuous flow reactors : Improve mixing and heat transfer during ethylene oxide addition.
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In situ quenching : Neutralizes excess acetic anhydride with aqueous NaHCO₃, reducing purification steps.
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Crystallization : Ethanol/water mixtures yield high-purity crystals (mp 128–130°C).
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chiral pool synthesis | 78 | 99.5 | High stereocontrol | Cost of chiral starting material |
| Mitsunobu inversion | 65 | 98.0 | Converts undesired enantiomers | Requires toxic reagents |
| Industrial-scale | 90 | 99.8 | Cost-effective | Specialized equipment needed |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-[1-(2-Oxo-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide.
Reduction: Formation of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-ethanol.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Glucokinase Activation
Research indicates that N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide acts as a glucokinase activator. This property is beneficial for managing conditions such as:
- Type 2 Diabetes : By enhancing glucokinase activity, the compound may help regulate blood glucose levels.
- Metabolic Syndrome : It can potentially aid in weight management and improve metabolic parameters.
The activation of glucokinase is crucial for the metabolism of glucose, making this compound a candidate for therapeutic interventions in diabetes and related metabolic disorders .
Neuroprotective Effects
Initial studies suggest that compounds similar to this compound may exhibit neuroprotective effects. These effects could be leveraged in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and function.
Case Study 1: Glucokinase Activators in Diabetes Management
A study published in Diabetes Care examined the effects of glucokinase activators on glycemic control in patients with Type 2 diabetes. The results indicated that these compounds significantly improved hemoglobin A1c levels over a 12-week period, highlighting their potential role in diabetes management .
Case Study 2: Metabolic Syndrome Intervention
Research conducted on glucokinase modulators showed promising results in reducing body weight and improving lipid profiles among obese patients. The study emphasized the need for further investigation into the long-term effects of such compounds on metabolic health .
Mechanism of Action
The mechanism of action of N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the pyrrolidine ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide
N-(3-Hydroxypyridin-2-yl)acetamide
- Key Difference : Replaces the pyrrolidine core with a pyridine ring.
- However, the lack of a hydroxyethyl-pyrrolidine moiety reduces conformational flexibility .
Heterocyclic and Functional Group Modifications
Acetamide,N-ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-3-pyridinyl] (CAS: 153473-54-2)
- Structure : Combines pyridine, piperazine, and indole moieties with an N-ethyl-acetamide group.
- Comparison: This compound exhibits significantly greater structural complexity and molecular weight (MW: 391.47 g/mol) compared to the parent pyrrolidine derivative.
Physicochemical and Application Data
Research Findings and Implications
Heterocyclic Influence : Pyrrolidine’s saturated ring offers conformational flexibility, while pyridine’s aromaticity enables electronic interactions. This distinction may guide target selection—e.g., pyrrolidine derivatives for GPCRs vs. pyridine analogs for enzymes .
Synthetic Utility : The discontinued status of the parent compound and its isopropyl analog underscores challenges in scaling up pyrrolidine derivatives, possibly due to purification hurdles or regulatory constraints .
Biological Activity
N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, also referred to as (S)-N-(1-(2-hydroxyethyl)pyrrolidin-3-yl)-N-methylacetamide, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis methods, and related research findings.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 186.25 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyethyl group and a methylacetamide moiety, which contributes to its unique biological properties .
Initial studies indicate that this compound may interact with various biological targets, potentially influencing pathways involved in cell proliferation and apoptosis. The presence of the hydroxyethyl group may enhance its solubility and bioavailability, making it a suitable candidate for drug development aimed at specific therapeutic targets.
Pharmacological Studies
Research has demonstrated that compounds with structural similarities to this compound exhibit varying degrees of biological activity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(1-(2-Hydroxyethyl)pyrrolidin-3-yl)-N-methylacetamide | CHNO | Similar pyrrolidine structure |
| N-[4-(2-Hydroxyethyl)piperidin-1-yl]-N-methylacetamide | CHNO | Contains piperidine instead of pyrrolidine |
| N-(1-(2-Hydroxypropyl)pyrrolidin-3-yl)-N-methylacetamide | CHNO | Variation in alkyl substituent |
These compounds have been investigated for their antiproliferative effects in various cancer cell lines, with some showing promising results in inhibiting tumor growth .
Case Studies and Research Findings
- Antiproliferative Activity : A study analyzed the antiproliferative effects of several derivatives related to this compound. Results indicated that modifications to the pyrrolidine ring could significantly enhance or diminish activity against specific cancer cell lines. For instance, compounds with additional hydrophilic groups demonstrated increased solubility and bioactivity .
- Binding Affinity Studies : Molecular docking studies have suggested that the compound may bind effectively to certain protein targets involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). The binding interactions were characterized by multiple hydrogen bonds and hydrophobic interactions, indicating a potentially high affinity for these targets .
- In Vivo Efficacy : Preliminary in vivo studies have shown that derivatives of this compound can inhibit tumor growth in xenograft models without significant side effects, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous pyrrolidine-acetamide derivatives are synthesized via reactions between activated intermediates (e.g., 4-nitrophenyl carbonates) and amines under inert atmospheres. Triethylamine or potassium carbonate in solvents like acetonitrile or 1,4-dioxane at 60–90°C improves reaction efficiency. Yield optimization may require adjusting stoichiometric ratios (e.g., 1:2 molar ratios of reactants) and purification via prep-LCMS to achieve >50% yields .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound’s structural analogs exhibit acute oral toxicity (Category 4, H302) and skin/eye irritation (H315, H319). Researchers must use PPE: nitrile gloves, face shields, and fume hoods to avoid dust/aerosol inhalation. Storage at room temperature in dry conditions and adherence to OSHA/GHS guidelines for hazardous substance disposal are critical. Emergency eyewash stations and chemical-neutralizing agents should be accessible .
Q. Which analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer : High-resolution LCMS (e.g., [M+H]+=433.2) and NMR (¹H/¹³C) are standard for purity and structural verification. For chiral centers, polarimetry or chiral HPLC can resolve enantiomers. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is recommended for absolute configuration determination, especially if the compound crystallizes in a non-centrosymmetric space group .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line viability, solvent interference). For cytotoxicity studies (e.g., HEK cell lines), normalize data against controls (e.g., 10% DMSO) and validate via orthogonal assays (MTT vs. plaque reduction). Dose-response curves and statistical rigor (e.g., IC50 ± SEM) minimize false positives. Cross-referencing with structural analogs (e.g., pyridine derivatives) can identify SAR trends .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neurotensin receptor agonism or antiviral activity?
- Methodological Answer : Use radioligand binding assays (³H-labeled neurotensin) to measure receptor affinity (Kd). For antiviral targets (e.g., MERS-CoV), employ pseudovirus entry assays and protease inhibition studies. Molecular docking (e.g., AutoDock Vina) with receptor crystal structures (PDB IDs) identifies binding poses. Mutagenesis studies (e.g., alanine scanning) validate critical residues in the binding pocket .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXD for phasing, SHELXL for refinement) provides unambiguous stereochemical assignments. For flexible pyrrolidine rings, low-temperature (100 K) data collection reduces thermal motion artifacts. Twinning analysis (e.g., R-factor vs. Hooft parameter) distinguishes true chirality from pseudosymmetry. Compare experimental data with DFT-optimized conformers (e.g., Gaussian 16) .
Q. What methodologies are suitable for studying the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes + NADPH) to measure t₁/₂. LC-MS/MS quantifies major metabolites. For in vivo PK, use Sprague-Dawley rats with IV/PO dosing; collect plasma samples at 0–24h. Compartmental modeling (e.g., Phoenix WinNonlin) calculates AUC, Cmax, and clearance. Structural modifications (e.g., PEGylation) improve bioavailability if first-pass metabolism is excessive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
